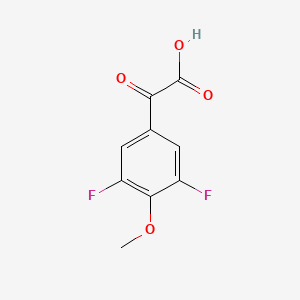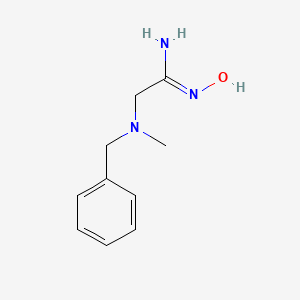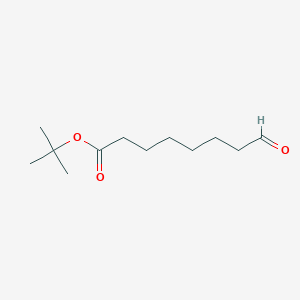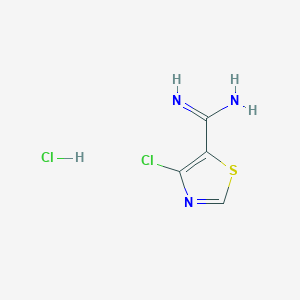
4-Chlorothiazole-5-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorothiazole-5-carboximidamide hydrochloride: is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-5-carboximidamide hydrochloride typically involves the reaction of 4-chlorothiazole-5-carboxaldehyde with an appropriate amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: 4-Chlorothiazole-5-carboximidamide hydrochloride is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound has shown promise in preliminary studies as an anti-tumor agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation is of particular interest.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Chlorothiazole-5-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- 4-Chlorothiazole-5-carboxaldehyde
- 4-Chlorothiazole-5-carboxylic acid
- 4-Chlorothiazole-5-carboxamide
Comparison: Compared to its analogs, 4-Chlorothiazole-5-carboximidamide hydrochloride is unique due to its specific functional group, which imparts distinct reactivity and biological activity. For example, while 4-Chlorothiazole-5-carboxaldehyde is primarily used as a precursor in synthesis, this compound has more direct applications in medicinal chemistry due to its potential as an enzyme inhibitor.
Properties
Molecular Formula |
C4H5Cl2N3S |
|---|---|
Molecular Weight |
198.07 g/mol |
IUPAC Name |
4-chloro-1,3-thiazole-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C4H4ClN3S.ClH/c5-3-2(4(6)7)9-1-8-3;/h1H,(H3,6,7);1H |
InChI Key |
VEDHCTGLNIWJNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C(=N)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


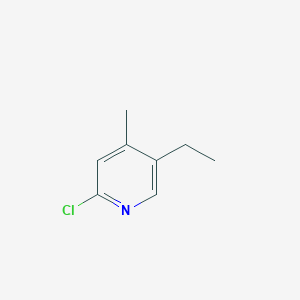
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)
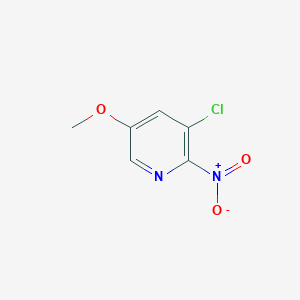
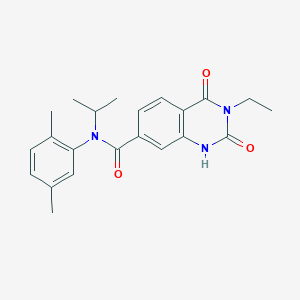
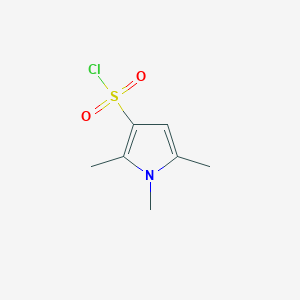
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)

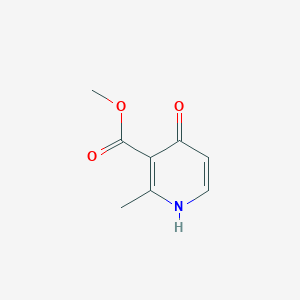

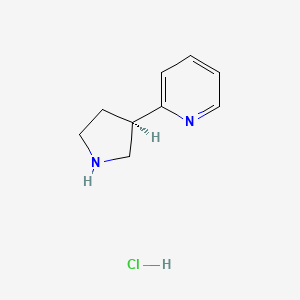
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)
